molecular formula C8H7Cl2N3 B3282659 5,7-Dichloro-6-ethylpyrazolo[1,5-a]pyrimidine CAS No. 754211-04-6

5,7-Dichloro-6-ethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B3282659
CAS No.: 754211-04-6
M. Wt: 216.06 g/mol
InChI Key: OFALYSAIOQBGPV-UHFFFAOYSA-N
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Description

5,7-Dichloro-6-ethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by the presence of chlorine atoms at the 5th and 7th positions and an ethyl group at the 6th position on the pyrazolo[1,5-a]pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-6-ethylpyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dichloro-2-aminopyridine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is heated to promote cyclization, resulting in the formation of the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Types of Reactions:

    Substitution Reactions: The chlorine atoms at the 5th and 7th positions can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazolo[1,5-a]pyrimidine ring.

    Cyclization Reactions: The ethyl group at the 6th position can participate in cyclization reactions, forming fused ring systems with potential biological activity.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Major Products: The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives with potential pharmacological properties.

Scientific Research Applications

    Medicinal Chemistry: The compound exhibits promising antitumor and antimicrobial activities. It serves as a scaffold for the development of novel therapeutic agents targeting specific enzymes and receptors.

    Material Science: Due to its photophysical properties, it is used in the design of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

    Biological Research: The compound is utilized as a probe in biochemical assays to study enzyme kinetics and inhibition.

    Industrial Applications: It is employed in the synthesis of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5,7-Dichloro-6-ethylpyrazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

  • 5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine
  • 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
  • 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one

Comparison: 5,7-Dichloro-6-ethylpyrazolo[1,5-a]pyrimidine is unique due to the specific positioning of chlorine atoms and the ethyl group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit enhanced stability and specific interactions with biological targets, making it a valuable compound in drug discovery and material science.

Properties

IUPAC Name

5,7-dichloro-6-ethylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2N3/c1-2-5-7(9)12-6-3-4-11-13(6)8(5)10/h3-4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFALYSAIOQBGPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N2C(=CC=N2)N=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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